molecular formula C4H6Cl3NO2 B14665274 N-(2,2,2-trichloro-1-methoxyethyl)formamide CAS No. 36777-19-2

N-(2,2,2-trichloro-1-methoxyethyl)formamide

Cat. No.: B14665274
CAS No.: 36777-19-2
M. Wt: 206.45 g/mol
InChI Key: COEWPFIFRLJWDG-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-methoxyethyl)formamide is a chemical compound known for its fungicidal properties. It has been studied for its effectiveness in controlling various plant pathogens, particularly powdery mildews . The compound’s structure includes a formamide group attached to a trichloromethoxyethyl moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,2-trichloro-1-methoxyethyl)formamide can be synthesized through the reaction of 2,2,2-trichloroacetaldehyde with formamide . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-methoxyethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The trichloromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The fungicidal activity of N-(2,2,2-trichloro-1-methoxyethyl)formamide is attributed to its ability to interfere with the metabolic processes of fungi. The compound targets specific enzymes involved in the synthesis of essential cellular components, leading to the inhibition of fungal growth and reproduction . The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-methoxyethyl)formamide is unique due to its specific structural features, which confer high fungicidal activity and selectivity. Its trichloromethoxyethyl group is particularly effective in enhancing its stability and bioavailability compared to other similar compounds .

Properties

CAS No.

36777-19-2

Molecular Formula

C4H6Cl3NO2

Molecular Weight

206.45 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-methoxyethyl)formamide

InChI

InChI=1S/C4H6Cl3NO2/c1-10-3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9)

InChI Key

COEWPFIFRLJWDG-UHFFFAOYSA-N

Canonical SMILES

COC(C(Cl)(Cl)Cl)NC=O

Origin of Product

United States

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